(NE)-N-[1-hydroxy-2,2-dimethyl-3-(5-methylfuran-2-yl)-4-oxido-1-aza-4-azoniaspiro[4.6]undec-3-en-6-ylidene]hydroxylamine
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Overview
Description
(NE)-N-[1-hydroxy-2,2-dimethyl-3-(5-methylfuran-2-yl)-4-oxido-1-aza-4-azoniaspiro[46]undec-3-en-6-ylidene]hydroxylamine is a complex organic compound characterized by its unique spiro structure and the presence of multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[1-hydroxy-2,2-dimethyl-3-(5-methylfuran-2-yl)-4-oxido-1-aza-4-azoniaspiro[4.6]undec-3-en-6-ylidene]hydroxylamine typically involves multi-step organic reactions. One common approach is the condensation of a furan derivative with a spirocyclic amine under controlled conditions. The reaction is often catalyzed by acid or base catalysts to facilitate the formation of the spiro structure. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and scalability. The process may include steps such as purification through crystallization or chromatography to remove impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
(NE)-N-[1-hydroxy-2,2-dimethyl-3-(5-methylfuran-2-yl)-4-oxido-1-aza-4-azoniaspiro[4.6]undec-3-en-6-ylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or hydroxylamines.
Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction may produce amines or hydroxylamines .
Scientific Research Applications
(NE)-N-[1-hydroxy-2,2-dimethyl-3-(5-methylfuran-2-yl)-4-oxido-1-aza-4-azoniaspiro[4.6]undec-3-en-6-ylidene]hydroxylamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (NE)-N-[1-hydroxy-2,2-dimethyl-3-(5-methylfuran-2-yl)-4-oxido-1-aza-4-azoniaspiro[4.6]undec-3-en-6-ylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its role in flavor chemistry and antioxidant properties.
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Exhibits antioxidant activity and is formed in the Maillard reaction.
5-Hydroxy-2,2,6,6-tetramethyl-4-(2-methylprop-1-en-yl)cyclohex-4-ene-1: Acts as a cheletropic trap for radicals.
Uniqueness
What sets (NE)-N-[1-hydroxy-2,2-dimethyl-3-(5-methylfuran-2-yl)-4-oxido-1-aza-4-azoniaspiro[4.6]undec-3-en-6-ylidene]hydroxylamine apart from these similar compounds is its unique spiro structure and the presence of multiple functional groups, which confer distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
(NE)-N-[1-hydroxy-2,2-dimethyl-3-(5-methylfuran-2-yl)-4-oxido-1-aza-4-azoniaspiro[4.6]undec-3-en-6-ylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-11-8-9-12(23-11)14-15(2,3)19(22)16(18(14)21)10-6-4-5-7-13(16)17-20/h8-9,20,22H,4-7,10H2,1-3H3/b17-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZWGXVWXZVQRJ-GHRIWEEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=[N+](C3(CCCCCC3=NO)N(C2(C)C)O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C2=[N+](C\3(CCCCC/C3=N\O)N(C2(C)C)O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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